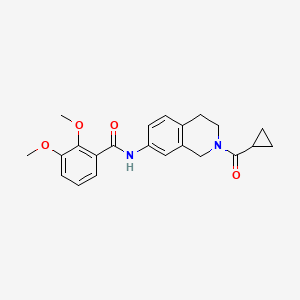
N-(2-(Cyclopropancarbonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)-2,3-dimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide is a complex organic compound featuring a diverse array of functional groups. This compound's intriguing structure lends it potential applications in various scientific fields, including chemistry, biology, and medicinal research. The tetrahydroisoquinoline core and the cyclopropanecarbonyl and dimethoxybenzamide groups combine to create a unique molecular architecture worth exploring.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various scientific domains due to its versatile chemical structure:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Its derivatives may act as enzyme inhibitors or receptor modulators, useful in biochemistry research.
Industry: Could serve as an intermediate in the synthesis of advanced materials or pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide can involve several steps, each requiring precise control over reaction conditions:
Cyclopropanecarbonylation: The initial step could involve the reaction of 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)amine with cyclopropanecarbonyl chloride, using a base such as triethylamine, under inert atmosphere to form the cyclopropanecarbonyl derivative.
Dimethoxybenzamide formation: Subsequently, this intermediate can be reacted with 2,3-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine) to yield the final product.
Industrial Production Methods
On an industrial scale, the synthesis would focus on optimizing yield and purity while minimizing cost and waste. This could involve continuous flow chemistry techniques to ensure better control over reaction parameters and enhanced safety profiles.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, potentially forming iminium intermediates.
Reduction: It can also be reduced to alter the cyclopropanecarbonyl group or the aromatic ring, leading to derivatives with varying activities.
Substitution: The methoxy groups on the benzamide may be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, Grignard reagents
Major Products
The major products of these reactions depend on the specific pathways and reagents used. For example, oxidation might yield an iminium ion, whereas reduction could produce a more saturated compound.
Wirkmechanismus
The specific mechanism by which N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide exerts its effects depends on its interaction with biological targets. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclopropanecarbonyl group provides rigidity, influencing how the compound binds to its target. The dimethoxybenzamide part could enhance lipophilicity, facilitating membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide: Lacks the cyclopropanecarbonyl group but retains core functionalities.
Cyclopropanecarbonyl-isoquinolinyl derivatives: Similar in structure but with varying substitutions on the isoquinoline and benzamide cores.
Uniqueness
The presence of the cyclopropanecarbonyl group sets N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide apart, as it imparts distinctive physicochemical properties and potentially unique biological activities compared to other derivatives.
This compound's multifaceted nature underscores its relevance in advanced scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-5-3-4-18(20(19)28-2)21(25)23-17-9-8-14-10-11-24(13-16(14)12-17)22(26)15-6-7-15/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXHBNMIGLJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
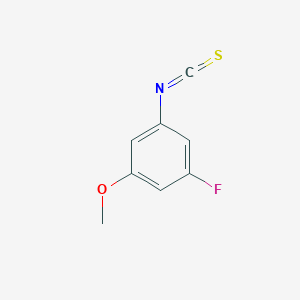
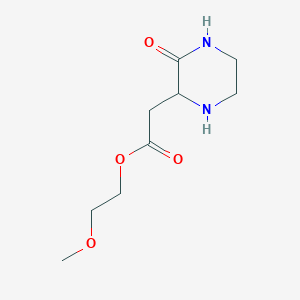
![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
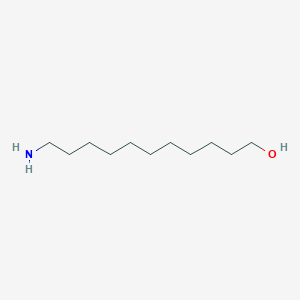
![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
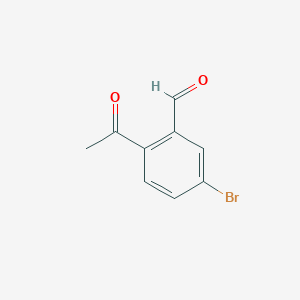
![4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2504049.png)

![methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2504054.png)
![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)
![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)
![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)
